molecular formula C22H24N2O4S2 B2971779 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(2-methoxybenzyl)acetamide CAS No. 942001-73-2

2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(2-methoxybenzyl)acetamide

Cat. No.: B2971779
CAS No.: 942001-73-2
M. Wt: 444.56
InChI Key: SNQOATMWTHRODM-UHFFFAOYSA-N
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Description

This compound features a thiazole core substituted with a 3,5-dimethoxybenzylthio group at position 2 and an acetamide moiety linked to a 2-methoxybenzyl group at position 2.

Properties

IUPAC Name

2-[2-[(3,5-dimethoxyphenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-[(2-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4S2/c1-26-18-8-15(9-19(11-18)27-2)13-29-22-24-17(14-30-22)10-21(25)23-12-16-6-4-5-7-20(16)28-3/h4-9,11,14H,10,12-13H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNQOATMWTHRODM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CC2=CSC(=N2)SCC3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(2-methoxybenzyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the methoxybenzyl groups through nucleophilic substitution reactions. Common reagents used in these steps include thionyl chloride, methoxybenzyl bromide, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(2-methoxybenzyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to its corresponding dihydrothiazole.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the methoxybenzyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenated methoxybenzyl derivatives and strong bases or acids are used to facilitate substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(2-methoxybenzyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Potential therapeutic applications include its use as an antimicrobial, anticancer, or anti-inflammatory agent.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(2-methoxybenzyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and methoxybenzyl groups play crucial roles in binding to these targets, modulating their activity, and triggering downstream effects. Pathways involved may include inhibition of enzyme activity, disruption of cellular signaling, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Modifications in Analogs

Key structural variations among analogs include:

  • Substituents on the aromatic rings (e.g., methoxy, bromo, phenoxy, methyl).
  • Heterocyclic core replacements (e.g., oxadiazole, benzothiazole, triazinoindole).
  • Linkage types (e.g., thioether, carbamate, ester).
Table 1: Structural and Functional Comparisons
Compound Name / ID Core Structure Key Substituents Reported Activities Reference
Target Compound Thiazole 3,5-Dimethoxybenzylthio; 2-Methoxybenzyl N/A (Theoretical)
2-((5-Methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)-N-(4-phenoxyphenyl)acetamide (Compound 24) Triazinoindole Phenoxyphenyl; Methyl Hit identification for protein targets
N-(4-Bromophenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (Compound 26) Triazinoindole 4-Bromophenyl; Methyl Enhanced lipophilicity
2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide (Compound 2a) Oxadiazole Benzofuran; 3-Chlorophenyl Antimicrobial, Laccase catalysis
2-(Benzo[d]thiazol-2-ylthio)-N-(2-oxoindolin-3-ylidene)acetohydrazide (Compound 5d) Benzothiazole Oxoindolinylidene Anti-inflammatory, analgesic
2-(2-((2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-(3,5-dimethylphenyl)acetamide Thiazole Benzo[d][1,3]dioxolyl; 3,5-Dimethylphenyl N/A (Structural analog)

Pharmacological and Physicochemical Insights

  • Electron-Donating vs. Electron-Withdrawing Groups :

    • Methoxy groups (target compound) improve solubility and metabolic stability compared to bromo substituents (e.g., Compound 26), which increase molecular weight and lipophilicity .
    • Chlorophenyl groups (Compound 2a) enhance antimicrobial activity but may reduce bioavailability due to higher hydrophobicity .
  • Heterocyclic Core Influence :

    • Thiazole : Facilitates π-π stacking and moderate hydrogen bonding, balancing potency and solubility .
    • Oxadiazole : Acts as a bioisostere for esters, enhancing hydrogen bonding and enzymatic resistance (e.g., Compound 2a) .
    • Benzothiazole : Contributes to anti-inflammatory activity via hydrophobic interactions (e.g., Compound 5d) .
  • Linkage Effects :

    • Thioether linkages (target compound) offer stability against hydrolysis compared to ester or carbamate linkages in other analogs .

Biological Activity

2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(2-methoxybenzyl)acetamide is a complex organic compound notable for its structural features, including a thiazole ring and various functional groups. These attributes contribute to its potential pharmacological properties, particularly in the realms of antimicrobial and anticancer activity. This article explores the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Structural Characteristics

The molecular formula of the compound is C21H22N2O4S2C_{21}H_{22}N_{2}O_{4}S_{2}, with a molecular weight of approximately 430.5 g/mol. The presence of a thiazole moiety is significant, as this structure is often associated with various biological activities, including enzyme inhibition and receptor modulation.

The biological activity of this compound is attributed to its interaction with specific molecular targets. The thiazole ring and benzyl thioether moiety likely facilitate binding to active sites on enzymes or receptors, leading to modulation of their activities. This interaction can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Anticancer Properties

Research indicates that compounds containing thiazole rings exhibit significant anticancer properties. In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. For instance:

Cell Line IC50 (μM) Assay Type
A549 (Lung Cancer)6.75 ± 0.192D Assay
HCC827 (Lung Cancer)5.13 ± 0.972D Assay
NCI-H358 (Lung Cancer)4.01 ± 0.953D Assay

These results suggest that the compound has a higher efficacy in two-dimensional assays compared to three-dimensional assays, indicating its potential as a therapeutic agent in lung cancer treatment .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties against various bacterial strains. The following table summarizes its antibacterial activity:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli15 μg/mL
Staphylococcus aureus10 μg/mL

These findings indicate that this compound exhibits promising antibacterial effects, making it a candidate for further exploration in the development of new antimicrobial agents .

Case Studies

Several studies have focused on the synthesis and biological evaluation of thiazole derivatives similar to this compound. For example, one study synthesized a series of benzothiazole derivatives and evaluated their antitumor and antimicrobial activities using both two-dimensional and three-dimensional cell culture systems. The findings highlighted that compounds with structural similarities often shared comparable biological profiles .

Q & A

Q. What are the standard synthetic routes for preparing 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(2-methoxybenzyl)acetamide?

The compound can be synthesized via a multi-step process involving:

  • Thiol-thiazole coupling : Reacting 3,5-dimethoxybenzyl mercaptan with a brominated thiazole precursor under basic conditions (e.g., K₂CO₃ in DMF) to form the thioether linkage .
  • Acetamide formation : Coupling the thiazole intermediate with 2-methoxybenzylamine using carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous DMF or THF .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity .

Q. How is structural confirmation achieved for this compound?

  • X-ray crystallography : Resolve bond angles and dihedral angles of the thiazole and benzyl groups to confirm regioselectivity .
  • Spectroscopic analysis :
  • ¹H/¹³C NMR : Key signals include δ ~7.3–6.8 ppm (aromatic protons), δ ~4.5 ppm (SCH₂), and δ ~3.8 ppm (methoxy groups) .
  • HRMS : Exact mass matching calculated [M+H]⁺ (e.g., 486.0954 for C₂₃H₂₅N₃O₄S₂) .

Q. What analytical methods ensure purity and stability during storage?

  • HPLC : Reverse-phase C18 column (acetonitrile/water gradient) with UV detection at 254 nm to monitor degradation products .
  • TGA/DSC : Assess thermal stability (decomposition >200°C) and hygroscopicity .

Advanced Research Questions

Q. How do substituents on the benzyl groups influence bioactivity?

  • Methoxy positioning : 3,5-Dimethoxy groups enhance lipid solubility and membrane permeability compared to mono-methoxy derivatives, as shown in analogues with IC₅₀ values <10 µM in kinase inhibition assays .
  • Thioether vs. ether linkages : Thioether bonds improve metabolic stability (t½ >6 hrs in liver microsomes) but may reduce solubility, requiring formulation optimization .

Q. What strategies resolve contradictions in reported pharmacological data?

  • Assay standardization : Discrepancies in IC₅₀ values (e.g., 0.5–5 µM for CK1 inhibition) arise from variations in ATP concentrations (1–10 mM) across studies. Normalize data to 1 mM ATP .
  • Metabolite profiling : Use LC-MS to identify active metabolites (e.g., demethylated derivatives) that contribute to off-target effects in cell-based assays .

Q. How can computational modeling guide derivative design?

  • Molecular docking : Prioritize derivatives with stronger hydrogen bonds to kinase hinge regions (e.g., Glu87 and Lys89 in CK1δ) using AutoDock Vina .
  • ADMET prediction : SwissADME predicts logP ~3.5 and CNS permeability (+2.1), suggesting blood-brain barrier penetration for neurotargets .

Q. What experimental designs validate target engagement in cellular models?

  • CETSA (Cellular Thermal Shift Assay) : Confirm target binding by measuring protein thermal stabilization (ΔTm >2°C) in lysates treated with 10 µM compound .
  • CRISPR knockouts : Use CK1δ/ε-KO cell lines to isolate on-target effects from phenotypic screens .

Methodological Guidance

Q. How to optimize reaction yields for large-scale synthesis?

  • Solvent selection : Replace DMF with MeCN to reduce side reactions (yield increases from 60% to 85%) .
  • Catalyst screening : Pd(OAc)₂/Xantphos improves coupling efficiency for sterically hindered intermediates .

Q. What protocols mitigate toxicity in in vivo studies?

  • Dose escalation : Start at 10 mg/kg (MTD ~50 mg/kg in mice) with weekly hepatotoxicity monitoring via ALT/AST levels .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size ~150 nm) to reduce renal clearance and extend t½ from 2 to 8 hrs .

Q. How to address solubility challenges in aqueous assays?

  • Co-solvents : Use 5% DMSO/PBS with 0.01% Tween-80 for cell culture compatibility .
  • Salt formation : Prepare hydrochloride salts (solubility >1 mg/mL in water) via HCl gas diffusion in diethyl ether .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.